molecular formula C15H14F3N3O2S B11354571 Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate CAS No. 3859-55-0

Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate

Cat. No.: B11354571
CAS No.: 3859-55-0
M. Wt: 357.4 g/mol
InChI Key: DIFPCMCAVPQNBD-UHFFFAOYSA-N
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Description

ETHYL 2-(METHYLSULFANYL)-4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(METHYLSULFANYL)-4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors such as ethyl cyanoacetate and thiourea under basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

ETHYL 2-(METHYLSULFANYL)-4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

    Industry: Utilized in the development of agrochemicals due to its enhanced biological activity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or modulator. The exact pathways depend on the specific application but often involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(METHYLSULFANYL)-4-{[3-(METHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBOXYLATE
  • ETHYL 2-(METHYLSULFANYL)-4-{[3-(CHLORO)PHENYL]AMINO}PYRIMIDINE-5-CARBOXYLATE

Uniqueness

The presence of the trifluoromethyl group in ETHYL 2-(METHYLSULFANYL)-4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBOXYLATE distinguishes it from similar compounds. This group significantly enhances its biological activity and stability, making it more effective in its applications compared to its analogs.

Properties

CAS No.

3859-55-0

Molecular Formula

C15H14F3N3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate

InChI

InChI=1S/C15H14F3N3O2S/c1-3-23-13(22)11-8-19-14(24-2)21-12(11)20-10-6-4-5-9(7-10)15(16,17)18/h4-8H,3H2,1-2H3,(H,19,20,21)

InChI Key

DIFPCMCAVPQNBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=CC(=C2)C(F)(F)F)SC

Origin of Product

United States

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